Ethyl5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, making it an important scaffold in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate typically involves the trifluoroacylation of oxazoles. A scalable and cost-effective method for the synthesis of 2-(trifluoroacetyl)oxazoles from the corresponding oxazoles and trifluoroacetic anhydride has been developed . This procedure can be scaled up to produce significant quantities of the desired ketones in a single run. The reaction conditions are generally mild, and the oxazole core shows tolerance to various functional group transformations.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis method mentioned above can be adapted for industrial-scale production. The use of trifluoroacetic anhydride as a reagent and the mild reaction conditions make this method suitable for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: The carbonyl group in the trifluoroacetyl moiety can be reduced using common reducing agents.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antibacterial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and functional materials.
Wirkmechanismus
The mechanism of action of Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate involves its interaction with various molecular targets. The trifluoroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors. The oxazole ring also contributes to the compound’s biological activity by providing a stable scaffold for functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Macrooxazoles: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with similar structural features.
Uniqueness
Ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)oxazole-4-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.
Eigenschaften
Molekularformel |
C9H8F3NO4 |
---|---|
Molekulargewicht |
251.16 g/mol |
IUPAC-Name |
ethyl 5-methyl-2-(2,2,2-trifluoroacetyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H8F3NO4/c1-3-16-8(15)5-4(2)17-7(13-5)6(14)9(10,11)12/h3H2,1-2H3 |
InChI-Schlüssel |
HBMJKONQTWNXFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC(=N1)C(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.